molecular formula C15H15NO4 B13933679 2-[(2,5-Dimethoxyphenyl)amino]benzoic acid

2-[(2,5-Dimethoxyphenyl)amino]benzoic acid

Cat. No.: B13933679
M. Wt: 273.28 g/mol
InChI Key: JTDKXVLNSFBEKB-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)amino]benzoic acid typically involves the reaction of 2,5-dimethoxyaniline with a suitable benzoic acid derivative. One common method involves the condensation of 2,5-dimethoxyaniline with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid
  • 2-[(2,5-Dimethoxyphenyl)amino]-4-nitrobenzoic acid

Uniqueness

2-[(2,5-Dimethoxyphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-(2,5-dimethoxyanilino)benzoic acid

InChI

InChI=1S/C15H15NO4/c1-19-10-7-8-14(20-2)13(9-10)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

JTDKXVLNSFBEKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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